molecular formula C17H24N2O4 B8030334 (S)-Benzyl (1-oxo-1-((tetrahydro-2H-pyran-4-yl)amino)butan-2-yl)carbamate

(S)-Benzyl (1-oxo-1-((tetrahydro-2H-pyran-4-yl)amino)butan-2-yl)carbamate

Cat. No.: B8030334
M. Wt: 320.4 g/mol
InChI Key: ATQZHFAMPXUXFN-HNNXBMFYSA-N
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Description

(S)-Benzyl (1-oxo-1-((tetrahydro-2H-pyran-4-yl)amino)butan-2-yl)carbamate is a carbamate derivative featuring a stereospecific (S)-configuration at the butan-2-yl position. Its structure includes:

  • A benzyloxycarbonyl (Cbz) protecting group linked to the carbamate moiety.
  • A tetrahydro-2H-pyran-4-yl amino group attached to the carbonyl group.
  • A chiral center at the butan-2-yl carbon, critical for stereochemical interactions.

Properties

IUPAC Name

benzyl N-[(2S)-1-(oxan-4-ylamino)-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-2-15(16(20)18-14-8-10-22-11-9-14)19-17(21)23-12-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3,(H,18,20)(H,19,21)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQZHFAMPXUXFN-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCOCC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)NC1CCOCC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Tetrahydro-2H-Pyran-4-yl Amine

The tetrahydro-2H-pyran-4-yl amine is synthesized via reductive amination of tetrahydro-4H-pyran-4-one. In a representative procedure:

  • Reactants : Tetrahydro-4H-pyran-4-one (10 mmol), ammonium acetate (12 mmol), sodium cyanoborohydride (15 mmol).

  • Solvent : Methanol (50 mL).

  • Conditions : Stirred at 25°C for 24 hours under nitrogen.

  • Workup : Neutralization with 1 M HCl, extraction with dichloromethane, and drying over magnesium sulfate.

  • Yield : 82–89% after column chromatography (heptane:ethyl acetate, 3:1).

Coupling with β-Keto Acid Derivative

The amine intermediate reacts with (S)-2-(benzyloxycarbonylamino)butanoic acid under peptide coupling conditions:

  • Reactants : Tetrahydro-2H-pyran-4-yl amine (1.2 eq), (S)-2-(benzyloxycarbonylamino)butanoic acid (1.0 eq), hydroxybenzotriazole (HOBt, 1.5 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq).

  • Solvent : Dichloromethane (30 mL).

  • Conditions : Stirred at 0°C for 1 hour, then 25°C for 12 hours.

  • Workup : Filtration to remove dicyclohexylurea, evaporation, and trituration with diethyl ether.

  • Yield : 75–80%.

Carbamate Protection

The secondary amine is protected using benzyl chloroformate (CbzCl):

  • Reactants : Crude amine (1.0 eq), benzyl chloroformate (1.1 eq), sodium carbonate (2.5 eq).

  • Solvent : Water:dioxane (2:1, 20 mL).

  • Conditions : Stirred at 0°C for 2 hours, then 25°C for 6 hours.

  • Workup : Extraction with ethyl acetate, washing with brine, and drying over sodium sulfate.

  • Yield : 88–92% after silica gel chromatography (hexane:ethyl acetate, 4:1).

Purification and Isolation Techniques

Chromatographic Methods

  • Normal-phase silica gel chromatography is standard for intermediate purification. For the final product, a gradient of hexane:ethyl acetate (4:1 to 1:1) achieves >98% purity.

  • Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product with 99.5% enantiomeric excess (ee).

Analytical Data

ParameterValueSource
Melting Point128–130°C
[α]D²⁵+42.5° (c = 1, CHCl₃)
¹H NMR (500 MHz, CDCl₃)δ 7.35–7.28 (m, 5H, ArH), 5.12 (s, 2H, CH₂Ph), 4.78 (m, 1H, NH), 3.95–3.88 (m, 2H, OCH₂), 3.42–3.35 (m, 2H, NCH₂)

Optimization of Reaction Conditions

Catalytic Asymmetric Synthesis

Enantioselectivity is achieved using chiral auxiliaries or catalysts:

  • Chiral Brønsted Acid Catalysis : Phosphoric acid derivatives (e.g., TRIP) provide 90–94% ee in amine coupling steps.

  • Temperature Effects : Lower temperatures (0–5°C) minimize racemization during carbamate formation.

Solvent and Reagent Screening

SolventYield (%)ee (%)
Dichloromethane7892
Tetrahydrofuran6585
Acetonitrile7088

Polar aprotic solvents enhance reaction rates but may reduce ee due to increased solvation.

Industrial-Scale Manufacturing Considerations

Cost Analysis

ComponentCost per kg (USD)
Tetrahydro-4H-pyran-4-one120
Benzyl chloroformate450
Chiral catalyst2,800

Catalyst recycling reduces costs by 40% in large batches .

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (1-oxo-1-((tetrahydro-2H-pyran-4-yl)amino)butan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-Benzyl (1-oxo-1-((tetrahydro-2H-pyran-4-yl)amino)butan-2-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following compounds share structural or functional similarities with the target molecule, as identified in :

Compound Name CAS Number Key Structural Features Similarity Score
Benzyl ((2S,3R)-3-hydroxy-1-oxo-1-(((tetrahydro-2H-pyran-2-yl)oxy)amino)butan-2-yl)carbamate 1284966-16-0 - Tetrahydro-2H-pyran-2-yl group
- Hydroxy and Cbz groups
0.57
tert-Butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate 188345-71-3 - tert-Butyl (Boc) protection
- Pyran-4-yl amino group
0.65
Benzyl (S)-(3-methyl-1-oxo-1-(phenylamino)butan-2-yl)carbamate (L-4aa) Not provided - Phenylamino substituent
- Chiral (S)-configuration
N/A

Key Observations :

  • Protecting Groups: The target compound uses a benzyl (Cbz) group, whereas analogs like 188345-71-3 employ tert-butyl (Boc) protection. Cbz is cleaved via hydrogenolysis, while Boc requires acidic conditions, impacting synthetic strategies .
  • Pyran Substituents : The tetrahydro-2H-pyran-4-yl group in the target compound differs from the pyran-2-yl group in 1284966-16-0 , altering steric and electronic properties.
  • Chiral Centers : The (S)-configuration in the target compound contrasts with the (2S,3R) stereochemistry in 1284966-16-0 , which introduces additional complexity in synthesis and biological activity.
Target Compound vs. tert-Butyl Analogs ():
  • Stepwise Protection: The tert-butyl analog 263 is synthesized via Boc protection of 4-(aminomethyl)tetrahydro-2H-pyran-4-amine under controlled pH and temperature . Similar conditions may apply to the target compound’s Cbz protection.
Comparison with Dipeptidic Carbamates ():

Compounds 4a–c in incorporate dipeptidic chains and heterocyclic groups (e.g., imidazole, thiazole), unlike the target compound’s pyranyl-amino motif. However, shared purification techniques (reverse-phase HPLC) highlight similarities in handling polar intermediates .

Stereochemical and Analytical Data

Enantiomeric Separation ():

The enantiomers of benzyl (3-methyl-1-oxo-1-(phenylamino)butan-2-yl)carbamate (L-4aa and its R-counterpart) were resolved using chiral HPLC (CHIRALCEL® OJ-H column, hexane/i-PrOH = 90/10):

  • (S)-Enantiomer : Retention time = 6.251 min, 49.31% area.
  • (R)-Enantiomer : Retention time = 10.497 min, 50.69% area .

Implications for Target Compound :

  • Similar chiral separation methods may apply to the (S)-configured target molecule, given its stereogenic center.
  • The pyran-4-yl group’s bulkiness could influence retention times and enantioselectivity compared to phenylamino analogs.

Physicochemical Properties

  • Solubility: The tetrahydro-2H-pyran-4-yl group likely enhances water solubility compared to purely aromatic analogs (e.g., L-4aa with phenylamino).
  • Stability: Boc-protected analogs (e.g., 263) exhibit stability under basic conditions, whereas the Cbz group in the target compound may be prone to hydrogenolytic cleavage .

Biological Activity

(S)-Benzyl (1-oxo-1-((tetrahydro-2H-pyran-4-yl)amino)butan-2-yl)carbamate, with the CAS number 1177291-14-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula for (S)-Benzyl (1-oxo-1-((tetrahydro-2H-pyran-4-yl)amino)butan-2-yl)carbamate is C17H24N2O4C_{17}H_{24}N_{2}O_{4}. The structure features a benzyl group, a carbamate moiety, and a tetrahydro-pyran ring, which are significant for its biological activity.

Anticonvulsant Activity

Recent studies have indicated that compounds similar to (S)-Benzyl carbamate exhibit anticonvulsant properties. For instance, derivatives of N'-benzyl 2-amino acetamides have shown effective anticonvulsant activity in animal models, suggesting a potential for (S)-Benzyl carbamate in treating seizure disorders .

Table 1: Anticonvulsant Activity Comparison

CompoundED50 (mg/kg)Reference
Phenobarbital22
N'-benzyl 2-amino acetamides13 - 21
(S)-Benzyl carbamateTBDCurrent Study

Antidepressant and Anxiolytic Effects

In addition to anticonvulsant properties, related compounds have demonstrated antidepressant and anxiolytic effects. Some studies have reported that specific benzyl derivatives exhibit both central nervous system stimulation and depression effects, indicating a complex pharmacological profile .

Structure-Activity Relationship (SAR)

The SAR analysis of benzyl derivatives reveals that modifications in the substituents on the benzene ring significantly influence their biological activity. For example, the presence of electronegative groups can enhance the anti-proliferative activity against various cancer cell lines .

Table 2: Structure-Activity Relationship Insights

SubstituentActivity TypeEffect
Methoxy groupAntidepressantIncreased efficacy
Fluoro groupAnxiolyticEnhanced potency
Dimethyl substitutionAnticonvulsantImproved activity

Case Studies

  • Anticonvulsant Efficacy : A study evaluated the anticonvulsant effects of various N'-benzyl derivatives in maximal electroshock seizure models. The results indicated that certain structural modifications led to enhanced efficacy compared to standard treatments like phenobarbital .
  • Cytotoxicity Testing : In vitro studies assessed the cytotoxicity of related compounds against human cancer cell lines. The findings suggested that specific structural features were crucial for eliciting significant anti-cancer activity, highlighting the potential therapeutic applications of (S)-Benzyl carbamate .

Q & A

Q. What are the key synthetic routes for preparing (S)-Benzyl (1-oxo-1-((tetrahydro-2H-pyran-4-yl)amino)butan-2-yl)carbamate?

The compound is synthesized via multi-step reactions involving Boc protection, nucleophilic substitution, and catalytic coupling. For example:

  • Step 1 : Boc protection of the tetrahydro-2H-pyran-4-ylamine scaffold using Boc₂O in DCM at -78°C, achieving controlled mono-protection .
  • Step 2 : Coupling with halogenated pyrimidines (e.g., 2,4-dichloro-5-iodopyrimidine) in DMAc with NaHCO₃ as a base at 80°C, followed by purification via column chromatography .
  • Step 3 : Sonogashira coupling with alkynes using Pd(PPh₃)₂Cl₂ and CuI in THF, yielding intermediates for further cyclization .

Q. How is the purity and structural integrity of this compound validated during synthesis?

  • Mass Spectrometry (MS) : ESI-MS is used to confirm molecular weight (e.g., m/z 469 [M + H]+ observed for intermediates) .
  • Chromatography : Column chromatography (silica gel) and HPLC ensure purity, with yields reported between 45–98% depending on reaction optimization .
  • Chiral Analysis : Chiral HPLC or polarimetry verifies enantiomeric purity, critical for maintaining the (S)-configuration .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling step with halogenated pyrimidines?

  • Methodology : Use DMAc as a solvent for improved solubility of aromatic intermediates. Elevated temperatures (80°C) and extended reaction times (12–24 h) enhance conversion rates. Catalytic systems like Pd/C or ligand-assisted coupling (e.g., Xantphos) may reduce side reactions .
  • Data Contradiction : Yields vary significantly (e.g., 46% in Step 3 vs. 98% in analogous procedures), suggesting sensitivity to steric hindrance from the tetrahydro-2H-pyran ring .

Q. What structural characterization techniques resolve ambiguities in regiochemistry during cyclization?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify regioselectivity in pyrrolo[2,3-d]pyrimidine formation. Key signals include pyran ring protons (δ 3.5–4.0 ppm) and carbamate carbonyls (δ 155–160 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in bicyclic intermediates, particularly for tetrahydro-2H-pyran-4-yl substituents .

Q. How does the tetrahydro-2H-pyran-4-yl group influence biological activity compared to other heterocycles?

  • Structure-Activity Relationship (SAR) : Analogs with pyrrolidine or piperidine rings show lower enzyme inhibition (e.g., IC₅₀ > 10 µM) compared to tetrahydro-2H-pyran derivatives (IC₅₀ ~2 µM), attributed to improved hydrogen bonding with target proteins .
  • Case Study : Replacement with morpholine reduces metabolic stability due to increased polarity, highlighting the pyran ring’s optimal lipophilicity .

Q. How do contradictory data on Boc-deprotection efficiency impact downstream applications?

  • Issue : TBAF-mediated deprotection in THF at 65°C achieves >90% yield in cyclization steps , but acidic conditions (e.g., HCl/EtOAc) risk carbamate cleavage.
  • Resolution : Use mild deprotection agents (e.g., ZnBr₂ in DCM) to preserve the carbamate group while removing Boc .

Q. What strategies stabilize the carbamate moiety under basic or oxidative conditions?

  • Methodology : Avoid strong bases (e.g., NaOH) during workup; instead, use pH-controlled extractions (pH 5–10) to prevent hydrolysis .
  • Stability Data : The compound remains intact in THF/H₂O (1:1) at 25°C for 24 h but degrades in DMSO at >40°C, suggesting temperature-sensitive storage .

Mechanistic and Translational Questions

Q. What enzymatic targets are hypothesized for this compound based on its structural analogs?

  • Hypothesis : The carbamate and pyran groups mimic transition states of serine proteases or kinases. Molecular docking studies predict binding to ATP pockets in kinases (e.g., CDK2) with ∆G = -9.2 kcal/mol .
  • Validation : Fluorescence polarization assays measure competitive inhibition against ATP, with Ki values <1 µM .

Q. How does chirality at the butan-2-yl position affect pharmacological profiles?

  • Case Study : The (S)-enantiomer exhibits 10-fold higher cellular uptake in HeLa cells than the (R)-form, correlating with improved cytotoxicity (EC₅₀ = 0.5 µM vs. 5 µM) .
  • Mechanism : Stereospecific interactions with cell membrane transporters (e.g., LAT1) enhance intracellular accumulation .

Q. What are the recommended protocols for in vivo pharmacokinetic studies?

  • Methodology : Administer via intravenous (IV) or oral routes in rodent models. LC-MS/MS quantifies plasma concentrations (LOQ = 1 ng/mL). Key parameters:
  • Half-life : ~4 h (IV) vs. ~2 h (oral) due to first-pass metabolism .
  • Bioavailability : 22% oral bioavailability, suggesting need for prodrug formulations .

Contradictions and Future Directions

  • Yield Discrepancies : High variability in coupling reactions (e.g., 46% vs. 98%) warrants mechanistic studies on catalyst poisoning by pyran-4-yl amines .
  • Biological Activity Gaps : Limited data on off-target effects (e.g., hERG inhibition) necessitate safety profiling .

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